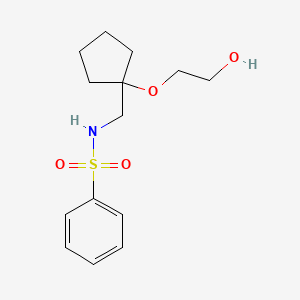
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H30N4OS and its molecular weight is 434.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Research has demonstrated the potential of phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, a compound structurally related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide, in the field of antitumor activity. These compounds have been synthesized and evaluated for their ability to interact with DNA, a crucial factor in their antitumor effects. Specifically, modifications to the phenyl ring have shown to influence DNA binding abilities and intercalative potential, which is essential for their biological activity against solid tumors. Some derivatives have exhibited significant antitumor activity, demonstrating the therapeutic potential of this class of compounds in cancer treatment (Atwell, Baguley, & Denny, 1989).
Allosteric Modulation of CB1 Receptor
Another line of research has explored the role of indole-2-carboxamides, related to this compound, as allosteric modulators of the cannabinoid type 1 receptor (CB1). Structural modifications in these compounds have been found to significantly affect their binding affinity and cooperativity with the CB1 receptor, offering insights into the design of new therapeutic agents targeting cannabinoid receptors. This research underscores the potential of such compounds in modulating CB1 receptor activity, which could have implications for the treatment of various conditions influenced by this receptor's signaling (Khurana et al., 2014).
Antimicrobial and Antifungal Activities
Compounds structurally similar to this compound have also been investigated for their antimicrobial and antifungal properties. For example, thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities. This line of research highlights the potential of these compounds in addressing the need for new antimicrobial agents, especially in the face of rising antibiotic resistance. The ability of these compounds to inhibit the growth of various pathogenic microorganisms suggests their potential application in the development of new treatments for infectious diseases (Vasu et al., 2003).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel thiophene and thienopyrimidine derivatives related to this compound have been a focus of research as well. These studies aim to understand the structural features that contribute to biological activity, including antiproliferative effects. Such research is crucial in the design and development of new therapeutic agents with improved efficacy and specificity for various biological targets (Ghorab et al., 2013).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-27(2)21-12-10-20(11-13-21)23(19-26-25(30)24-9-6-18-31-24)29-16-14-28(15-17-29)22-7-4-3-5-8-22/h3-13,18,23H,14-17,19H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYONUOFXJOQTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-4-[(2-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2388717.png)
![1-methyl-6-(4-phenylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2388719.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2388720.png)
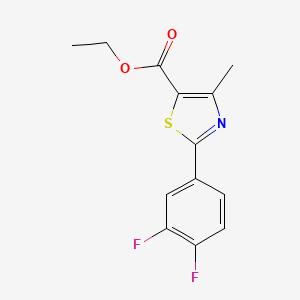
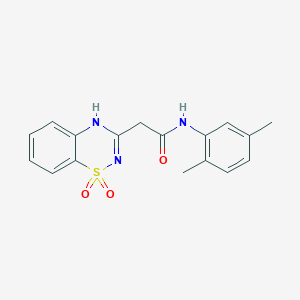
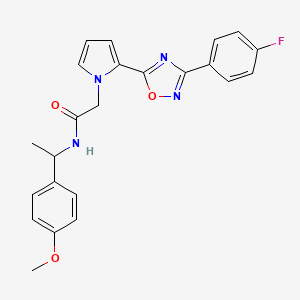
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
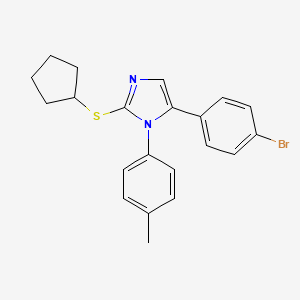
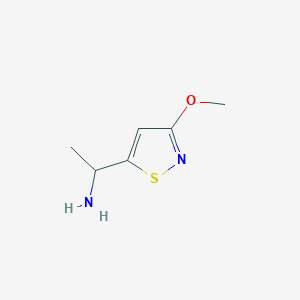

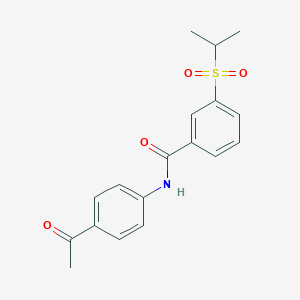
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)
